
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate
Descripción general
Descripción
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate is a chemical compound . It is also known as tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants and Environmental Impact : A study by Liu and Mabury (2020) explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with the tert-butyl tetrahydroisoquinoline class. SPAs have been detected in various environmental matrices and are associated with potential health risks due to their persistence and bioaccumulation (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether : Hsieh et al. (2011) reviewed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This study sheds light on the environmental behavior and degradation mechanisms of tert-butyl group-containing compounds, offering insights into potential remediation strategies for related pollutants (Hsieh et al., 2011).
Therapeutic Research and Development
Tetrahydroisoquinolines in Therapeutics : Singh and Shah (2017) reviewed the patent landscape for therapeutic applications of tetrahydroisoquinoline derivatives between 2010 and 2015. Their findings highlight the significance of these compounds in drug discovery, particularly for cancer and central nervous system (CNS) disorders, showcasing the diverse potential of tert-butyl tetrahydroisoquinoline derivatives in therapeutic development (Singh & Shah, 2017).
Immunomodulatory Effects of Plant Alkaloids : Lai (2002) explored the immunomodulatory effects and mechanisms of plant alkaloid tetrandrine, which belongs to the bis-benzylisoquinoline alkaloid class. This study provides insights into the potential use of structurally related tetrahydroisoquinoline derivatives for treating autoimmune diseases, such as rheumatoid arthritis (Lai, 2002).
Bioseparation Technologies
Three-Phase Partitioning : Yan et al. (2018) discussed the application of three-phase partitioning (TPP) in nonchromatographic bioseparation processes. This review highlights the versatility of TPP for separating and purifying bioactive molecules, including those related to tert-butyl tetrahydroisoquinoline derivatives, from natural sources (Yan et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOWYHROSNYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653770 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-54-2 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



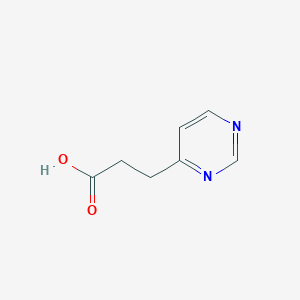
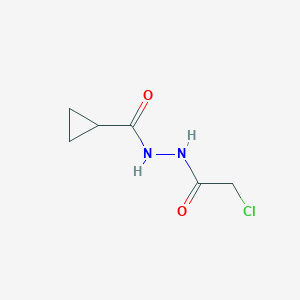
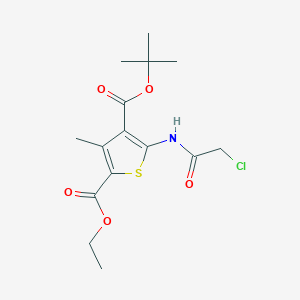
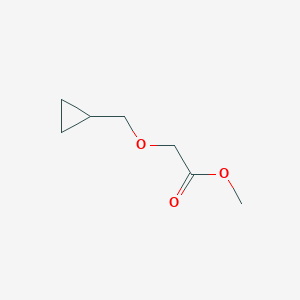

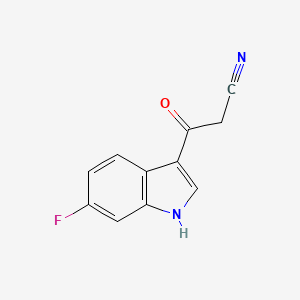
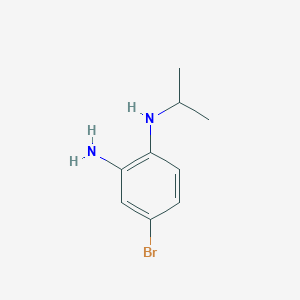
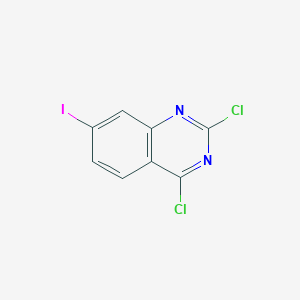
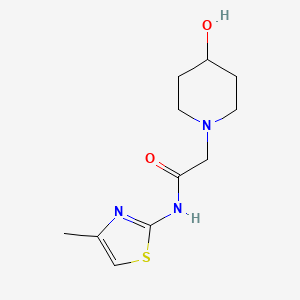
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)
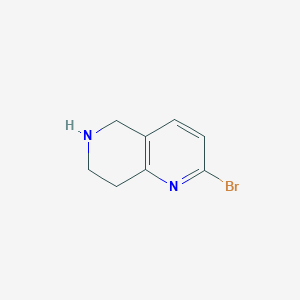
![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

